molecular formula C17H8Cl2N2O2 B4555023 5,6-DICHLORO-2-(8-QUINOLYL)-1H-ISOINDOLE-1,3(2H)-DIONE

5,6-DICHLORO-2-(8-QUINOLYL)-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B4555023
M. Wt: 343.2 g/mol
InChI Key: HCRLCACFDRCPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-DICHLORO-2-(8-QUINOLYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a useful research compound. Its molecular formula is C17H8Cl2N2O2 and its molecular weight is 343.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5,6-dichloro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione is 341.9962829 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Biological Activity and Receptor Antagonism

Research has identified derivatives of quinoline-diones as potent receptor antagonists, particularly targeting serotonin and dopamine receptors. These compounds have been evaluated for their binding affinity and selectivity towards receptors, showing considerable biological activity. For instance, derivatives have displayed high affinity for the 5-HT(6) receptor, with selectivity over other serotonin and dopamine receptor subtypes. Such studies underscore the potential of quinoline-diones in developing new therapeutic agents targeting neurological pathways (Seong et al., 2008).

2. Synthetic Organic Chemistry

The compound and its derivatives have been utilized in synthetic organic chemistry for the construction of complex molecular structures. Techniques such as ionic liquid-catalyzed and microwave-assisted syntheses have been employed to synthesize derivatives like pyrrolizine- and indolizinedione. These methodologies highlight the versatility of quinoline-diones in facilitating efficient and novel synthetic routes (Sakhautdinov et al., 2012).

3. Photovoltaic Applications

In the realm of renewable energy, quinoline-dione derivatives have been investigated as sensitizers in dye-sensitized solar cells (DSCs). New donor-π-acceptor (D-π-A) sensitizers incorporating quinoline-dione core structures have shown promising power conversion efficiencies. Such research offers insights into the development of more efficient and cost-effective solar energy conversion materials (Li et al., 2013).

4. Chemical Synthesis and Metallochromic Properties

Quinoline-diones have been explored for their selective synthesis and metallochromic properties, demonstrating the ability to undergo structural modifications in response to metal ions. This feature is particularly interesting for applications in sensing and materials science, where the interaction with metal ions can be exploited for the development of novel sensors or materials with tunable properties (Yoshida et al., 1992).

5. Anticancer Research

Derivatives have also been studied for their anticancer activities. Novel synthetic compounds derived from quinoline-diones have shown to induce cell death in cancer cells through mechanisms that include inhibiting critical cellular pathways. Such findings contribute to the ongoing search for new anticancer agents with novel mechanisms of action (Hsu et al., 2008).

Properties

IUPAC Name

5,6-dichloro-2-quinolin-8-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N2O2/c18-12-7-10-11(8-13(12)19)17(23)21(16(10)22)14-5-1-3-9-4-2-6-20-15(9)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRLCACFDRCPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.